molecular formula C9H6BrF3N2O3 B135072 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 157554-76-2

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B135072
CAS RN: 157554-76-2
M. Wt: 327.05 g/mol
InChI Key: RWLYLAWSMVHCEI-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H3BrF6N2O3 . It has a molecular weight of 381.03 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) . This code provides a detailed description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

The compound has a melting point of 108 - 110°C . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The predicted density is 1.666±0.06 g/cm3 .

Scientific Research Applications

Cyclopropanation Reactions

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide: has been utilized in cyclopropanation reactions. For instance, in a study by Piras et al., heavily substituted cyclopropane esters were prepared with high yields, complete diastereoselectivity, and up to 58% enantioselectivity. The reaction involved reacting 4-nitro-5-bromostyrylisoxazoles (a class of powerful Michael acceptors) with malonate esters under the catalysis of a chincona-derived phase-transfer catalyst . These cyclopropanes serve as valuable building blocks in organic synthesis.

Antimicrobial Properties

While specific studies on N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide are limited, related compounds with similar substituents have demonstrated antimicrobial effects. For example, 4-bromo-2-fluoro-5-(trifluoromethyl)aniline, a structurally related compound, exhibits antimicrobial activity . Further exploration of the antimicrobial potential of this compound could be valuable.

Crystallography and Structural Studies

The crystal structure of related compounds, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been investigated . Researchers use these crystallographic studies to understand molecular interactions, packing arrangements, and potential applications in materials science.

Phase-Transfer Catalysis (PTC)

As seen in the cyclopropanation reaction, N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide can participate in PTC reactions. Phase-transfer catalysts facilitate reactions between immiscible phases (e.g., organic and aqueous) by transferring reactants across the interface. The use of quaternary ammonium salts derived from Cinchona alkaloids enhances the efficiency of such reactions .

Synthetic Applications

Given the reactivity of compounds with the 4-nitro-isoxazole core, researchers can selectively modify different electrophilic centers. Isoxazoles with additional halides (like the one ) offer even more synthetic possibilities . Investigating its reactivity in various transformations could yield valuable synthetic routes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause skin irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled .

properties

IUPAC Name

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLYLAWSMVHCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470979
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide

CAS RN

157554-76-2
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157554-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the acetamide from step (a) above (8.46 g, 30 mmol) in concentrated sulfuric acid (32.5 mL) was added dropwise concentrated HNO3 (4.1 mL, 90%. J. T. Baker) with stirring at 0° C. The resulting solution was stirred at room temperature for 3 h and poured into crushed ice (80 mL). The mixture was carefully neutralized with solid NaHCO3 and extracted with EtOAc (3×200 mL).
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4.1 mL
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32.5 mL
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ice
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80 mL
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